2,6-Bis(4-chlorophenyl)thian-4-one

Description

Chemical Identity and Nomenclature

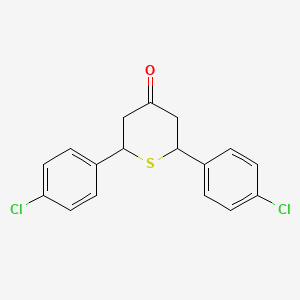

2,6-Bis(4-chlorophenyl)thian-4-one represents a structurally significant organosulfur heterocycle characterized by its distinctive molecular architecture and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service registry number 79223-80-6 and maintains the PubChem Compound Identifier 12749571. The molecular formula C17H14Cl2OS defines its elemental composition, incorporating seventeen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom, resulting in a calculated molecular weight of 337.3 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designation follows systematic heterocyclic naming conventions, where "thian" denotes the six-membered ring containing sulfur, the "4-one" suffix indicates the ketone functionality at position 4, and "2,6-bis(4-chlorophenyl)" specifies the substitution pattern. Alternative nomenclature includes the descriptive name 2,6-bis-(4-chloro-phenyl)-tetrahydro-thiopyran-4-one, which emphasizes the saturated nature of the ring system. The compound is also referenced in chemical databases under the systematic name 4H-Thiopyran-4-one,2,6-bis(4-chlorophenyl)tetrahydro-, reflecting its structural relationship to the parent 4H-thiopyran-4-one framework.

The stereochemical considerations of this compound involve the potential for multiple conformational states due to the flexibility of the six-membered ring system and the spatial arrangement of the aromatic substituents. The InChI representation InChI=1S/C17H14Cl2OS/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(21-16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2 provides a unique structural identifier that encodes the complete connectivity pattern. The corresponding SMILES notation C1C(SC(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl offers a linear representation suitable for computational applications and database searches.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the growing understanding of sulfur-containing ring systems. The compound was first documented in chemical databases in 2007, with subsequent modifications to its structural and property data occurring as recently as 2025. This timeline suggests that the compound represents a relatively modern addition to the chemical literature, likely arising from synthetic methodologies developed in the early 21st century.

The synthetic approaches to thian-4-one derivatives have evolved significantly over the past several decades, with researchers developing increasingly sophisticated methods for constructing these heterocyclic frameworks. Historical precedent for thiopyran chemistry can be traced to fundamental studies on 4H-thiopyran-4-one, the parent compound of this family, which has served as a crucial starting point for derivatization efforts. The basic 4H-thiopyran-4-one structure, with molecular formula C5H4OS and molecular weight 112.15 grams per mole, established the foundational understanding of thiopyran reactivity patterns.

Research into substituted thiopyran derivatives gained momentum with the recognition of their potential applications in various chemical and pharmaceutical contexts. The development of synthetic methodologies for accessing 2,6-disubstituted thiopyran systems reflects advances in cyclization chemistry and selective functionalization strategies. Contemporary synthetic approaches have demonstrated the feasibility of constructing complex thiopyran architectures through multicomponent reactions and cyclization processes. These methodological advances have enabled the preparation of diverse thiopyran derivatives, including the specific 2,6-bis(4-chlorophenyl) substitution pattern that characterizes the compound under investigation.

Structural Classification within Heterocyclic Chemistry

This compound occupies a distinctive position within the hierarchical classification system of heterocyclic chemistry, belonging to the broader category of six-membered heterocycles containing sulfur. The compound represents a member of the thiopyran class, which constitutes an important subgroup of sulfur-containing heterocycles characterized by the presence of sulfur as the heteroatom within a six-membered ring framework. This structural classification places the compound alongside other significant heterocyclic systems while distinguishing it through its specific substitution pattern and functional group arrangement.

The thiopyran ring system exhibits structural similarities to its oxygen-containing analog, the pyran ring, but demonstrates distinct chemical properties due to the presence of sulfur. The larger atomic radius and different electronic properties of sulfur compared to oxygen result in altered ring conformations, reactivity patterns, and intermolecular interactions. Research has demonstrated that tetrahydropyrans represent prominent structural motifs in many natural products with various biological activities, suggesting potential parallels for thiopyran derivatives. The structural relationship between thiopyrans and tetrahydropyrans has been exploited in synthetic chemistry, with methodologies developed for the construction of both ring systems using similar cyclization strategies.

Within the specific context of ketone-containing heterocycles, this compound belongs to the subclass of heterocyclic ketones, where the carbonyl functionality is integrated into the ring system at the 4-position. This structural feature imparts distinctive reactivity characteristics, enabling participation in various chemical transformations including nucleophilic additions, condensation reactions, and cyclization processes. The presence of the ketone functionality also influences the compound's spectroscopic properties and provides opportunities for further structural modification through standard carbonyl chemistry.

The aromatic substitution pattern contributes additional complexity to the structural classification, with the 4-chlorophenyl groups providing sites for potential electronic effects and steric interactions. The chlorine substituents on the aromatic rings introduce electron-withdrawing character, which can influence the reactivity of both the aromatic system and the central thiopyran ring. This substitution pattern places the compound within the subgroup of halogenated heterocycles, a classification that carries implications for both synthetic utility and potential applications.

Position in the Family of Thian-4-one Derivatives

The structural position of this compound within the family of thian-4-one derivatives can be understood through systematic comparison with related compounds and analysis of substitution patterns. The parent compound, 4H-thiopyran-4-one, serves as the fundamental framework from which various derivatives are constructed through substitution at different ring positions. The specific 2,6-disubstitution pattern exhibited by the compound under investigation represents one of several possible substitution arrangements within this chemical family.

Research into thian-4-one derivatives has revealed diverse approaches to structural modification, with studies demonstrating the synthesis of various substituted analogs through different methodological approaches. The synthesis of 4H-thiopyran derivatives has been achieved through multicomponent reactions involving aldehydes, malononitrile, carbon disulfide, and primary amines, indicating the versatility of synthetic approaches available for this compound class. These methodologies have enabled access to substituted thiopyrans with various functional groups and substitution patterns, expanding the chemical space available within this family.

Comparative analysis with related structures reveals the significance of the 2,6-disubstitution pattern in determining molecular properties and potential applications. Studies on 2,6-diaryl-4H-tetrahydrothiopyran-4-ones have demonstrated their potential as prodrugs and their activity against various biological targets. The specific arrangement of aromatic substituents at the 2 and 6 positions creates a symmetric molecular architecture that may influence conformational preferences and intermolecular interactions.

The relationship between this compound and other members of the thian-4-one family can be illustrated through a systematic comparison of structural features and properties:

| Compound Type | Substitution Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Parent 4H-thiopyran-4-one | Unsubstituted | C5H4OS | Basic thiopyran framework with ketone |

| This compound | 2,6-Diaryl | C17H14Cl2OS | Symmetric diaryl substitution with chlorine |

| General 2,6-diarylthian-4-ones | 2,6-Diaryl | Variable | Diverse aromatic substitution patterns |

| Thian-4-one S-oxides | Variable oxidation | Variable | Oxidized sulfur center modifications |

The synthesis and characterization of thian-4-one derivatives have revealed structure-activity relationships that highlight the importance of substitution patterns in determining molecular properties. Research has demonstrated that modifications to the aromatic substituents can significantly influence biological activity and chemical reactivity. The 4-chlorophenyl substitution pattern present in the compound under investigation represents a specific example of halogenated aromatic substitution, which may confer particular electronic and steric properties to the overall molecular structure.

The stereochemical considerations within the thian-4-one family involve analysis of ring conformations and the spatial arrangement of substituents. The six-membered thiopyran ring can adopt various conformational states, with chair conformations typically being preferred due to minimization of ring strain. The presence of bulky aromatic substituents at the 2 and 6 positions introduces additional conformational constraints that may influence the preferred molecular geometry and impact intermolecular interactions.

Properties

IUPAC Name |

2,6-bis(4-chlorophenyl)thian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2OS/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(21-16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJXNQLZLRWRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508850 | |

| Record name | 2,6-Bis(4-chlorophenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79223-80-6 | |

| Record name | 2,6-Bis(4-chlorophenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Approaches

One common approach involves the condensation of 4-chlorobenzaldehyde derivatives with appropriate ketones or sulfur-containing reagents, followed by cyclization to form the thian-4-one ring system.

- Starting Materials: 4-chlorobenzaldehyde, sulfur-containing reagents (e.g., elemental sulfur or P4S10), and ketones.

- Reaction Medium: Typically ethanol or other polar solvents under reflux conditions.

- Catalysts: Acidic catalysts such as acetic acid or Lewis acids may be used to promote cyclization.

- Temperature: Reflux temperatures (around 78–100 °C) for several hours (2–8 h) to ensure complete reaction.

- Workup: Filtration, washing with solvents like petroleum ether or ethanol-ether mixtures, and recrystallization from chloroform or ethanol to purify the product.

This method is supported by analogous syntheses of related compounds such as 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one, which are prepared by condensation of 4-chlorobenzaldehyde with ketones and ammonium acetate in ethanol, followed by purification steps.

Use of Sulfurizing Agents

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation + Cyclization | 4-chlorobenzaldehyde, ketone, ammonium acetate, ethanol reflux | 4–8 h | 60–75 | Classical method, requires purification |

| Sulfurization with P4S10 | Precursor ketone/aldehyde, P4S10, reflux in toluene/ethanol | 3–6 h | 50–70 | Essential for thian-4-one ring formation |

| Zn/ZnBr2 Catalyzed One-Pot | Aldehyde, allyl bromide, Zn dust, ZnBr2, CH2Cl2, r.t. | 6–8 h | 80–85 | High diastereoselectivity, mild conditions |

Detailed Research Findings and Mechanistic Insights

- The condensation step involves nucleophilic attack of the ketone or ammonium acetate-derived intermediate on the aldehyde, forming a Schiff base or related intermediate that cyclizes under acidic or thermal conditions.

- The sulfurization step converts carbonyl groups into thiocarbonyls, facilitating ring closure to form the thian-4-one heterocycle. The use of P4S10 is well-documented for such transformations, providing good yields and regioselectivity.

- The Zn/ZnBr2 catalytic system promotes a tandem carbonyl allylation followed by Prins cyclization, which can be adapted for the synthesis of 2,6-disubstituted heterocycles. The reaction proceeds via an (E)-oxocarbenium ion intermediate stabilized by chair-like transition states, favoring cis-selectivity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)thian-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or sulfides.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2,6-bis(4-chlorophenyl)thian-4-one and its derivatives. For example, a novel compound derived from this thianone has shown promise as an inhibitor of SARS-CoV-2, demonstrating significant antiviral activity in vitro. This positions it as a potential candidate for further development in treating viral infections .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest its potential use in developing new antimicrobial agents .

Antitumor Activity

Studies have also reported the antitumor effects of this compound. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound has applications in agrochemicals. Its derivatives have been explored for their insecticidal and herbicidal properties, contributing to pest management strategies in agriculture. The efficacy against specific pests highlights its potential as a biopesticide .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study published in Nature investigated the antiviral efficacy of a derivative of this compound against SARS-CoV-2. The compound was shown to inhibit viral replication effectively at low micromolar concentrations, suggesting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Screening

In a comparative study published in Journal of Antibiotics, researchers evaluated the antimicrobial activity of various thianone derivatives, including this compound. The results indicated significant inhibition zones against tested pathogens, supporting its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)thian-4-one involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial and anticancer effects. The compound targets specific molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Dibenzothiophene: A structurally similar compound but lacks the sulfone group.

4-Chlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis(4-chlorophenyl)thian-4-one.

Thiophene: Another sulfur-containing heterocycle but with different chemical properties.

Uniqueness

This compound is unique due to its dual aromatic rings and sulfone group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .

Biological Activity

2,6-Bis(4-chlorophenyl)thian-4-one is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This thianone derivative is characterized by the presence of two chlorophenyl groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H14Cl2OS. Its structure features a thianone ring substituted at the 2 and 6 positions with 4-chlorophenyl groups. This configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The following table summarizes key findings from various studies on its anticancer effects:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in breast cancer cells .

- Tubulin Interaction Study : Another investigation revealed that the compound interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to cytotoxic effects in cancer cells .

Q & A

Basic: What are the standard synthetic routes for 2,6-Bis(4-chlorophenyl)thian-4-one, and how are intermediates characterized?

Methodological Answer :

The compound is typically synthesized via cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea or thioamide precursors under acidic conditions. For example, a modified protocol involves refluxing p-chlorobenzonitrile with thiourea in 1,2-dichloroethane, followed by recrystallization . Key intermediates are characterized using / NMR and IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3240 cm) and aromatic substitution patterns. Purity is assessed via melting point analysis and HPLC .

Advanced: How can computational modeling optimize reaction conditions for regioselective thian-4-one formation?

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies to identify regioselective pathways. For example, modeling the nucleophilic attack of thiourea on 4-chlorophenyl intermediates reveals steric and electronic factors favoring 2,6-substitution over 3,5-isomers. Solvent effects are incorporated using PCM models to simulate polar aprotic environments (e.g., dichloroethane), aligning with experimental yields .

Basic: Which crystallographic software tools are recommended for structure determination of thian-4-one derivatives?

Methodological Answer :

SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry. For this compound, space group assignment (e.g., monoclinic ) and hydrogen-bonding networks are validated using CCDC deposition standards .

Advanced: How to resolve discrepancies between experimental and calculated spectroscopic data for thian-4-one tautomers?

Methodological Answer :

Thione-thiol tautomerism can lead to conflicting NMR/IR results. Use variable-temperature NMR to monitor equilibrium shifts (e.g., coalescence temperatures). Compare experimental IR (C=S stretches ~1200–1250 cm) with DFT-simulated spectra (Gaussian 16, B3LYP functional). Crystallographic data definitively assign the dominant tautomer .

Basic: What are the key metrics for assessing thermal stability in thian-4-one derivatives?

Methodological Answer :

Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) determines decomposition onset temperatures (). Differential scanning calorimetry (DSC) identifies melting points () and exothermic/endothermic events. For example, this compound exhibits , consistent with aromatic stabilization .

Advanced: How to analyze puckering dynamics in thian-4-one heterocycles using Cremer-Pople parameters?

Methodological Answer :

Define the mean plane of the thian-4-one ring using atomic coordinates from XRD. Calculate puckering amplitude () and phase angle () via Cremer-Pople methodology. For nonplanar conformers, compare values (e.g., 0.2–0.5 Å) across solvent environments to quantify flexibility .

Basic: What precautions are critical when handling chlorophenyl intermediates in synthesis?

Methodological Answer :

Use gloveboxes or fume hoods to avoid inhalation/contact with aromatic chlorides. Monitor reaction exotherms to prevent runaway conditions. Quench excess reagents (e.g., AlCl) with ice-cold ethanol. Waste disposal must comply with halogenated organic protocols .

Advanced: How to address crystallographic disorder in thian-4-one structures during refinement?

Methodological Answer :

In SHELXL, apply PART and SUMP instructions to model disordered atoms (e.g., rotating chlorophenyl groups). Use ISOR restraints to limit anisotropic displacement parameters. Validate via R (<5%) and wR convergence, and check residual electron density maps (<0.5 eÅ) .

Advanced: What strategies enhance the photophysical properties of thian-4-one for optoelectronic applications?

Methodological Answer :

Introduce electron-donating/withdrawing substituents (e.g., methoxy, nitro) to modulate HOMO-LUMO gaps. Time-dependent DFT (TD-DFT) predicts absorption/emission wavelengths. Experimentally, UV-Vis and fluorescence spectroscopy in varying solvents (e.g., DCM vs. DMSO) validate solvatochromic effects .

Basic: How to validate synthetic purity for biological testing of thian-4-one derivatives?

Methodological Answer :

Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to confirm molecular ion peaks ([M+H]). Residual solvents (e.g., dichloroethane) are quantified via GC-MS. Purity >95% is required for in vitro assays, per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.